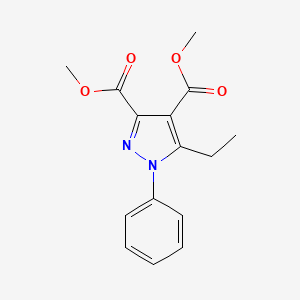

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-éthyl-1-phényl-1H-pyrazole-3,4-dicarboxylate de diméthyle est un composé hétérocyclique appartenant à la famille des pyrazoles. Les pyrazoles sont connus pour leurs applications polyvalentes en synthèse organique et en chimie médicinale en raison de leurs propriétés structurales uniques . Ce composé, en particulier, est caractérisé par son cycle pyrazole substitué par des groupes éthyle, phényle et carboxylate, ce qui en fait un intermédiaire précieux dans diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-éthyl-1-phényl-1H-pyrazole-3,4-dicarboxylate de diméthyle implique généralement la condensation de l'acétoacétate d'éthyle avec la phénylhydrazine, suivie de réactions de cyclisation et d'estérification . Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs acides ou basiques pour faciliter le processus de cyclisation. L'étape finale d'estérification est généralement réalisée en utilisant du méthanol en présence d'un catalyseur acide pour obtenir le dérivé ester diméthylique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des procédés à flux continu pour améliorer le rendement et l'efficacité. L'utilisation de catalyseurs hétérogènes, tels que l'Amberlyst-70, a été rapportée pour offrir des attributs écologiques et simplifier le traitement réactionnel . Ces méthodes garantissent la scalabilité et la rentabilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-éthyl-1-phényl-1H-pyrazole-3,4-dicarboxylate de diméthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de pyrazole correspondants avec différents états d'oxydation.

Réduction : Les réactions de réduction peuvent produire des dérivés d'hydrazine.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur le cycle pyrazole.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants tels que l'éthanol ou le dichlorométhane .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide pyrazole-3,4-dicarboxylique, tandis que les réactions de substitution peuvent introduire des groupes halogéno, alkyle ou aryle sur le cycle pyrazole .

Applications de recherche scientifique

Le 5-éthyl-1-phényl-1H-pyrazole-3,4-dicarboxylate de diméthyle a un large éventail d'applications en recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Le composé est utilisé dans la production de colorants, de pigments et de matériaux polymères.

Mécanisme d'action

Le mécanisme par lequel le 5-éthyl-1-phényl-1H-pyrazole-3,4-dicarboxylate de diméthyle exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrazole peut former des liaisons hydrogène et des interactions π-π avec les enzymes et les récepteurs, modulant leur activité . Cette interaction peut entraîner l'inhibition de l'activité enzymatique ou l'activation des voies de récepteurs, selon la cible spécifique et le contexte.

Applications De Recherche Scientifique

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

Composés similaires

3,5-Diméthyl-1-phénylpyrazole : Structure similaire mais dépourvu de groupes carboxylate, le rendant moins polyvalent dans certaines réactions.

1-Phényl-3-méthyl-5-pyrazolone : Contient un groupe cétone au lieu d'esters carboxylate, ce qui conduit à une réactivité et des applications différentes.

Unicité

Le 5-éthyl-1-phényl-1H-pyrazole-3,4-dicarboxylate de diméthyle est unique en raison de ses deux groupes esters carboxylate, ce qui améliore sa réactivité et en fait un intermédiaire précieux dans diverses voies de synthèse. Ses caractéristiques structurales permettent des modifications chimiques diverses, ce qui en fait un composé polyvalent dans les applications de recherche et industrielles .

Activité Biologique

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 270.30 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=C(C)N([NH+]=C1C)C1=CC=CC=C1 |

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

1. Anti-inflammatory Activity

- Pyrazole compounds have been recognized for their anti-inflammatory properties. In one study, derivatives showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory agents like dexamethasone .

2. Antimicrobial Activity

- Various pyrazole derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to dimethyl 5-ethyl-1-phenyl-1H-pyrazole have shown promising results against E. coli and Staphylococcus aureus .

3. Anticancer Potential

- Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For example, modifications in the pyrazole structure have led to compounds with enhanced anticancer activity against various tumor cell lines .

4. Neuroprotective Effects

- Certain pyrazoles have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may inhibit monoamine oxidase (MAO), which is implicated in neurodegeneration .

The exact mechanism of action for this compound remains largely unexplored; however, it is believed that the biological activities are mediated through several pathways:

1. Inhibition of Enzymatic Activity

- Many pyrazoles act as enzyme inhibitors (e.g., phosphodiesterase inhibitors), affecting signaling pathways related to inflammation and cell proliferation .

2. Modulation of Cytokine Production

- The ability to modulate cytokine levels (like TNF-α and IL-6) suggests that these compounds can influence immune responses significantly .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

Case Study 1: Anti-inflammatory Efficacy

- A series of novel pyrazoles were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. Results indicated a significant reduction in inflammation compared to control groups .

Case Study 2: Antimicrobial Testing

Propriétés

Numéro CAS |

918407-74-6 |

|---|---|

Formule moléculaire |

C15H16N2O4 |

Poids moléculaire |

288.30 g/mol |

Nom IUPAC |

dimethyl 5-ethyl-1-phenylpyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C15H16N2O4/c1-4-11-12(14(18)20-2)13(15(19)21-3)16-17(11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |

Clé InChI |

MKWGDPUNVXOTOU-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.